
Beryllium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium(2+) is a monoatomic dication, a beryllium cation and a divalent metal cation.
Beryllium, also known as be(2+) or beryllium atom, belongs to the class of inorganic compounds known as homogeneous alkaline earth metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a alkaline earth metal atom. Beryllium has been detected in multiple biofluids, such as blood and cerebrospinal fluid. Outside of the human body, beryllium can be found in spinach. This makes beryllium a potential biomarker for the consumption of this food product. Beryllium is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
科学的研究の応用
Aerospace and Industrial Applications
Beryllium's unique properties, including strength, electrical and thermal conductivity, corrosion resistance, and nuclear characteristics, make it invaluable across aerospace, automotive, energy, medical, and electronics industries. It's known for its role in enhancing performance and reliability in critical applications due to these attributes (Kolanz, 2001).
Neutron Activation Analysis
The use of Americium-Beryllium (Am-Be) neutron sources illustrates Beryllium's application in neutron activation analysis, benefiting research fields like chemistry, physics, geology, archaeology, medicine, and environmental monitoring. This showcases Beryllium's role in facilitating diverse scientific investigations through neutron emission (Didi et al., 2017).
Environmental Monitoring and Remediation
Research into the removal of Beryllium(2+) from water underscores its environmental significance. Techniques like sorption processes employing various sorbents have been reviewed, highlighting the efforts to mitigate Beryllium's toxicity and environmental impact. This demonstrates its critical role in water purification technologies (Arar, 2021).
Material Science and Electron Behavior
Beryllium's electron behavior, particularly in the context of Dirac node lines in alkali earth metals, provides insights into its electronic properties. Such studies contribute to understanding the anomalous surface electron behavior and the broader implications for material science and technology (Li et al., 2016).
Fusion Reactor Technologies
The exploration of Beryllium's utility in fusion reactors, particularly as a neutron multiplier and for its advantageous properties under high-dose neutron irradiation, illustrates its significance in advancing fusion energy technologies. This research informs the development of materials capable of withstanding the extreme conditions within fusion reactors (Chakin & Ostrovsky, 2002).
特性
CAS番号 |
22537-20-8 |
|---|---|
製品名 |
Beryllium(2+) |
分子式 |
Be+2 |
分子量 |
9.012183 g/mol |
IUPAC名 |
beryllium(2+) |
InChI |
InChI=1S/Be/q+2 |
InChIキー |
PWOSZCQLSAMRQW-UHFFFAOYSA-N |
SMILES |
[Be+2] |
正規SMILES |
[Be+2] |
melting_point |
1300°C |
その他のCAS番号 |
7440-41-7 |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



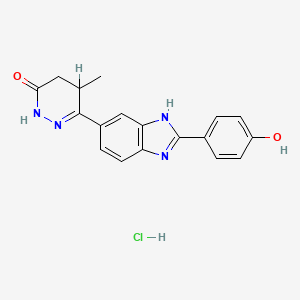
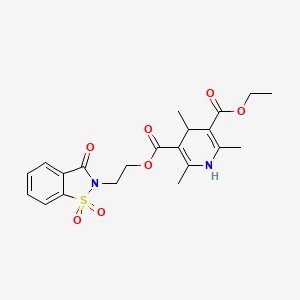
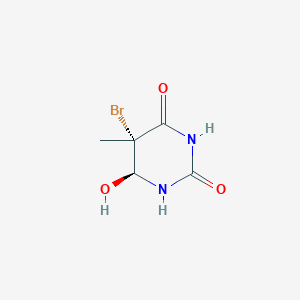
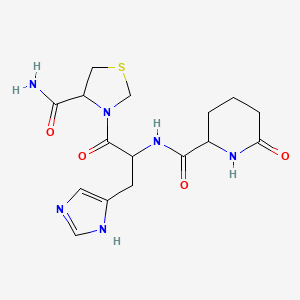
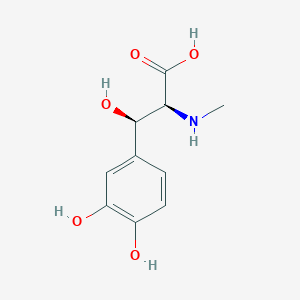
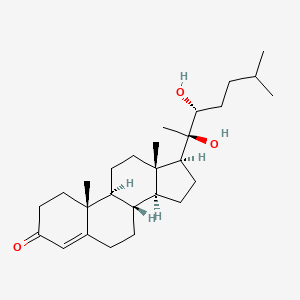
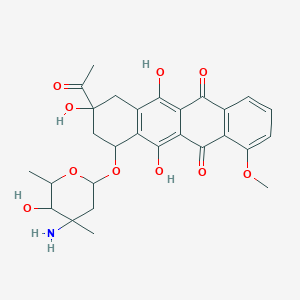
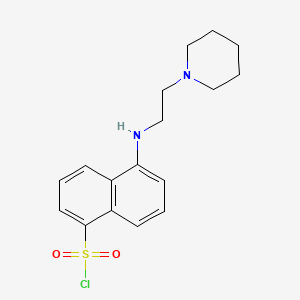
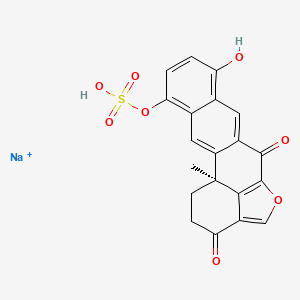
![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)
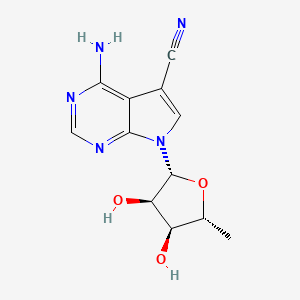
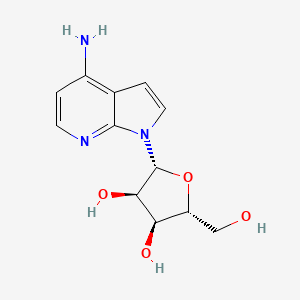
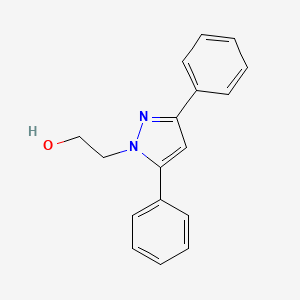
![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)